molecular formula C20H38O5 B15337662 Bis(2-methyl-2-octyl) Dicarbonate

Bis(2-methyl-2-octyl) Dicarbonate

Cat. No.: B15337662
M. Wt: 358.5 g/mol
InChI Key: GKROWPMNQWSMEI-UHFFFAOYSA-N
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Description

Bis(2-methyl-2-octyl) Dicarbonate is an organic compound that belongs to the class of dicarbonates It is characterized by the presence of two carbonate groups attached to a central carbon atom, with each carbonate group further bonded to a 2-methyl-2-octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-2-octyl) Dicarbonate typically involves the reaction of 2-methyl-2-octanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2R-OH+COCl2R-OCO-O-R+2HCl2 \text{R-OH} + \text{COCl}_2 \rightarrow \text{R-OCO-O-R} + 2 \text{HCl} 2R-OH+COCl2​→R-OCO-O-R+2HCl

where R represents the 2-methyl-2-octyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-2-octyl) Dicarbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-methyl-2-octanol and carbon dioxide.

    Transesterification: It can react with alcohols to form new carbonate esters and 2-methyl-2-octanol.

    Decomposition: Under acidic or basic conditions, the compound can decompose to form carbon dioxide and 2-methyl-2-octanol.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).

    Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst (e.g., sodium methoxide).

    Decomposition: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include 2-methyl-2-octanol and carbon dioxide. In the case of transesterification, new carbonate esters are also formed.

Scientific Research Applications

Bis(2-methyl-2-octyl) Dicarbonate has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The carbonate group can be easily removed under mild conditions, making it a useful protecting group.

    Materials Science: The compound is used in the synthesis of polycarbonates and other polymeric materials. Its ability to form stable carbonate linkages makes it valuable in the production of high-performance materials.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients

    Biological Studies: this compound is used in the study of enzyme-catalyzed reactions involving carbonate esters. It serves as a model compound for understanding the mechanisms of these reactions.

Mechanism of Action

The mechanism of action of Bis(2-methyl-2-octyl) Dicarbonate involves the formation of carbonate esters through nucleophilic attack on the carbonyl carbon of the carbonate group. The molecular targets include hydroxyl groups in organic molecules, which react with the carbonate group to form stable carbonate esters. The pathways involved in these reactions typically include nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl Dicarbonate: Commonly used as a protecting group for amines in organic synthesis.

    Diethyl Carbonate: Used as a solvent and reagent in organic synthesis.

    Dimethyl Carbonate: Employed as a methylating agent and solvent.

Uniqueness

Bis(2-methyl-2-octyl) Dicarbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the 2-methyl-2-octyl groups provides steric hindrance, making the compound more resistant to hydrolysis compared to other dicarbonates. This property makes it particularly useful in applications where stability under aqueous conditions is required.

Properties

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

2-methyloctan-2-yl 2-methyloctan-2-yloxycarbonyl carbonate

InChI

InChI=1S/C20H38O5/c1-7-9-11-13-15-19(3,4)24-17(21)23-18(22)25-20(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

GKROWPMNQWSMEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCCCC

Origin of Product

United States

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